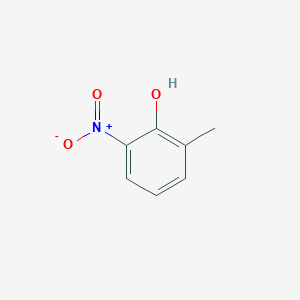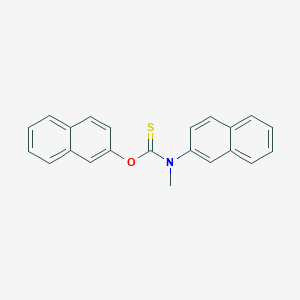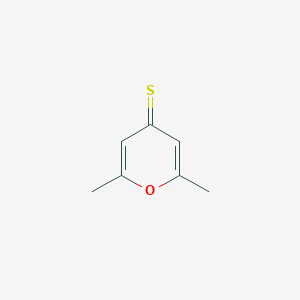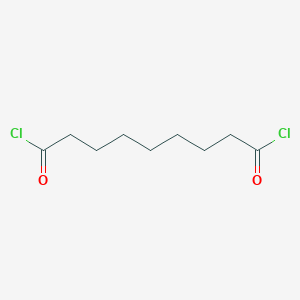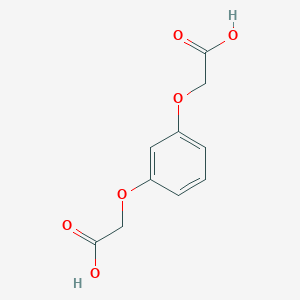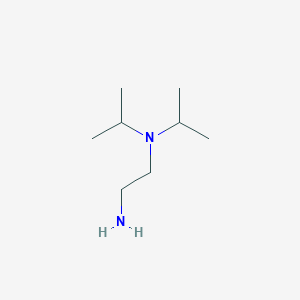
6-Fluoroisoquinoline
Vue d'ensemble
Description
6-Fluoroisoquinoline is a chemical compound with the molecular formula C9H6FN . It is a type of fluorinated isoquinoline, which has attracted widespread attention due to its unique characteristics such as biological activities and light-emitting properties .
Synthesis Analysis
The synthesis of 6-Fluoroisoquinoline involves several steps. In the 1960s, Belsten and Dyke synthesized 8-fluoroisoquinoline, and Bellas and Suschitzky reported the first synthesis of 6- and 7-fluoroisoquinolines. Both syntheses involved Baltz–Schiemann reactions . Modern synthetic methodologies for fluorinated isoquinolines have been greatly developed during the last decade .Molecular Structure Analysis
The molecular structure of 6-Fluoroisoquinoline consists of a nitrogen-containing heteroaromatic and benzene-ring-fused system . The average mass of this compound is 147.149 Da, and the mono-isotopic mass is 147.048431 Da .Chemical Reactions Analysis
The chemical reactions involving 6-Fluoroisoquinoline are diverse. For instance, a coupling-imination-annulation sequence of reactions using -bromoarylaldehydes and terminal alkynes with ammonium acetate produced three disubstituted 6-fluoroisoquinolines .Physical And Chemical Properties Analysis
6-Fluoroisoquinoline is a solid compound . It has a molecular weight of 147.15 g/mol .Applications De Recherche Scientifique
Pharmaceuticals
Fluorinated isoquinolines, including 6-Fluoroisoquinoline, have attracted widespread attention as important components of pharmaceuticals . They exhibit unique characteristics such as biological activities . For example, some isoquinoline-related medicines are flourishing in worldwide pharmaceutical markets .
Material Science
Fluorinated isoquinolines are also used in material science due to their light-emitting properties . They are used in the development of organic light-emitting diodes .
Chemical Synthesis
The unique properties of fluorinated isoquinolines make them useful in various chemical synthesis processes . They are used in the syntheses of ring-fluorinated isoquinolines and pyridine-ring-trifluoromethylated isoquinolines .
Supramolecular Chemistry
Fluorinated isoquinolines are used in supramolecular chemistry . They are used in the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring .
Bioactivity
Fluorinated isoquinolines exhibit various bioactivities . They are used in the development of new drugs and treatments .
Agriculture
Some fluorinated quinolines have found application in agriculture . They are used in the development of new pesticides and other agricultural products .
Mécanisme D'action
Target of Action
6-Fluoroisoquinoline is a fluorinated isoquinoline that has been shown to exhibit extraordinary potency as a JAK2 inhibitor . The JAK2 protein is a tyrosine kinase that plays a crucial role in signal transduction from various cytokine receptors to the nucleus, leading to cellular proliferation, differentiation, and modulation of the immune response.
Mode of Action
As a JAK2 inhibitor, 6-Fluoroisoquinoline binds to the ATP-binding pocket of the JAK2 kinase domain, preventing the phosphorylation and activation of downstream signaling proteins. This inhibitory action disrupts the JAK-STAT signaling pathway, which is often overactive in various types of cancer and inflammatory diseases .
Biochemical Pathways
The primary biochemical pathway affected by 6-Fluoroisoquinoline is the JAK-STAT signaling pathway . By inhibiting JAK2, this compound prevents the activation of STAT proteins, which are responsible for transducing signals from the cell surface to the nucleus, leading to the transcription of genes involved in cell growth, differentiation, and immune response .
Pharmacokinetics
Fluorinated compounds are generally known for their high stability, bioavailability, and ability to penetrate biological membranes, which can enhance their pharmacokinetic properties .
Result of Action
The inhibition of the JAK-STAT signaling pathway by 6-Fluoroisoquinoline can lead to a decrease in the proliferation of cancer cells and modulation of the immune response. This can result in the suppression of tumor growth and mitigation of inflammatory responses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Fluoroisoquinoline. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its absorption and distribution. Additionally, the presence of other substances, such as proteins or drugs, can impact the compound’s metabolism and excretion .
Safety and Hazards
Orientations Futures
Fluorinated isoquinolines, including 6-Fluoroisoquinoline, have attracted a great deal of attention over the past several decades due to their unique bioactivities . They are important components of pharmaceuticals and materials, and thus, their study and development are expected to continue in the future .
Propriétés
IUPAC Name |
6-fluoroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLJCJZVQMDEHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10619526 | |
| Record name | 6-Fluoroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10619526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoroisoquinoline | |
CAS RN |
1075-11-2 | |
| Record name | 6-Fluoroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10619526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the 6-fluoroisoquinoline-based probe interact with metal ions, and what are the downstream effects?
A1: The 6-fluoroisoquinoline derivative, after undergoing a "click" reaction to form a bis-triazole compound, demonstrates a selective fluorescence response to specific metal ions. [] This response is attributed to the interaction between the triazole rings and the metal ions. Specifically:
- Zinc ions (Zn2+): Binding of Zn2+ to the bis-triazole leads to a significant fluorescence enhancement ("turn-on" effect) at pH 7.0. This suggests a chelation mechanism where Zn2+ interacts with the nitrogen atoms of the triazole rings, possibly restricting intramolecular rotations and increasing fluorescence quantum yield. []
- Iron (Fe2+) and Copper (Cu2+) ions: These ions induce fluorescence quenching ("turn-off" effect) upon interaction with the probe. [] This quenching could be due to a photoinduced electron transfer (PET) mechanism, where the metal ions accept an electron from the excited fluorophore, preventing light emission.
Q2: What are the structural characteristics of the 6-fluoroisoquinoline-derived probe, and how do they contribute to its function?
A2: The probe is synthesized via a Cu(I)-catalyzed Huisgen cycloaddition, commonly referred to as a "click" reaction, between 1,3-diethynyl-6-fluoroisoquinoline and 1-(2-azidoethyl)pyrrolidine. [] While the exact molecular weight and spectroscopic data aren't provided in the abstract, we can infer key structural features:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


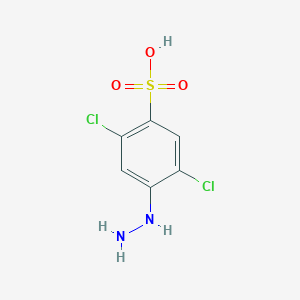
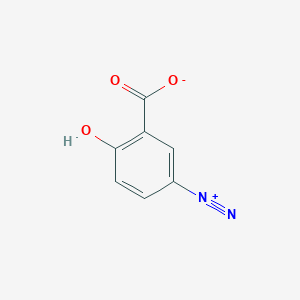
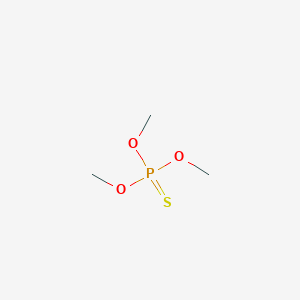

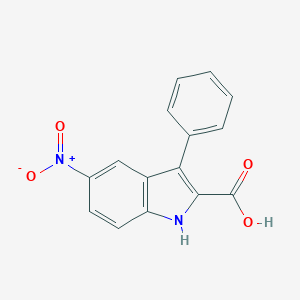
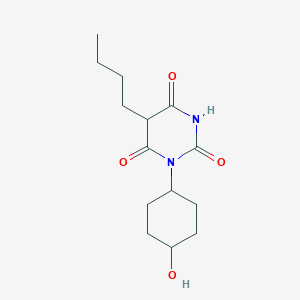
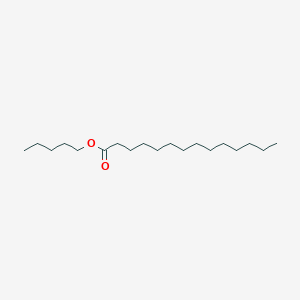
![Bicyclo[2.1.0]pentane](/img/structure/B87172.png)
